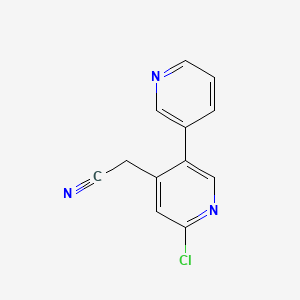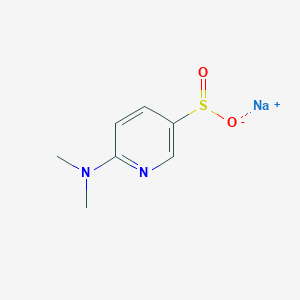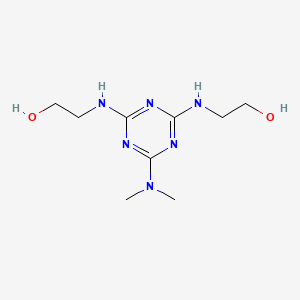
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione is a chemical compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, its ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: A parent compound with similar structural features but lacking the amino and chloro substituents.
1,4-Diaminoanthracene-9,10-dione: Similar to 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione but without the chloro and phenoxy groups.
6-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups present in this compound.
Uniqueness
This compound stands out due to its unique combination of amino, chloro, and phenoxy groups.
Eigenschaften
CAS-Nummer |
88623-57-8 |
|---|---|
Molekularformel |
C20H13ClN2O3 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
1,4-diamino-6-chloro-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)16-14(22)9-15(18(23)17(16)19(12)24)26-11-4-2-1-3-5-11/h1-9H,22-23H2 |
InChI-Schlüssel |
SMKWAWPQMWOWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)



![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)



![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)
